1-(Tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylic acid is a compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. This compound is of interest due to its applications in synthetic organic chemistry, particularly in the synthesis of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylic acid typically involves the protection of the amine group in piperidine with a tert-butoxycarbonyl group. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
In industrial settings, the production of tert-butoxycarbonyl-protected compounds can be scaled up using flow microreactor systems. These systems allow for continuous production and offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Strong acids such as trifluoroacetic acid or hydrochloric acid in methanol are used for Boc deprotection.
Substitution: Reagents like aluminum chloride or trimethylsilyl iodide followed by methanol are used for selective cleavage of the Boc group.
Major Products Formed
The major products formed from these reactions include the deprotected amine, oxidized derivatives, and substituted products depending on the specific reaction conditions used.
Scientific Research Applications
1-(Tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively cleaved under acidic conditions to regenerate the free amine .
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl-5-syn-tert-butoxycarbonyl-2-oxopiperidine-3-carboxylic acid: Similar in structure but with additional Boc groups.
tert-Butyloxycarbonyl-protected amino acids: These compounds also contain the Boc protecting group and are used in peptide synthesis.
Uniqueness
1-(Tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylic acid is unique due to its specific structure, which combines the piperidine ring with the Boc protecting group. This combination allows for selective protection and deprotection of the amine functionality, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H17NO5 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-6-4-5-7(8(12)13)9(14)15/h7H,4-6H2,1-3H3,(H,14,15) |
InChI Key |
DVDCJFAAKUCEDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.